molecular formula C28H32N2O3 B5231998 Methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5231998
M. Wt: 444.6 g/mol
InChI Key: LPRZIIKGLMNTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core fused with a cyclohexanone ring. The molecule contains a diethylamino group at the para position of the phenyl substituent, a methyl group at position 2, and a phenyl group at position 5. Its structure is characteristic of 1,4-dihydropyridine derivatives, which are known for diverse biological activities, including calcium channel modulation and antimicrobial properties .

Properties

IUPAC Name

methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O3/c1-5-30(6-2)22-14-12-20(13-15-22)26-25(28(32)33-4)18(3)29-23-16-21(17-24(31)27(23)26)19-10-8-7-9-11-19/h7-15,21,26,29H,5-6,16-17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRZIIKGLMNTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the reaction of a diethylamino-substituted benzaldehyde with a methyl-substituted ketone in the presence of a base to form an intermediate. This intermediate can then undergo further reactions, such as cyclization and esterification, to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound .

Scientific Research Applications

Chemical Properties and Structure

The compound features a quinoline core that is fused with a hexahydroquinoline structure. Its molecular formula is C26H30N2O3C_{26}H_{30}N_{2}O_{3} with a molecular weight of approximately 450.6 g/mol. The presence of the diethylamino group enhances its solubility and potential biological activity.

Chemistry

Methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

  • Condensation Reactions : The compound can participate in condensation reactions to form larger molecular structures.
  • Functional Group Modifications : Its functional groups allow for modifications that can lead to the development of new compounds with desired properties.

Biological Applications

Research has indicated potential biological applications for this compound:

  • Fluorescent Probes : Due to its unique structural features, it is being investigated as a fluorescent probe for biological imaging.
  • Therapeutic Properties : Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer activities. The mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors.

Medicinal Chemistry

In medicinal chemistry, this compound's unique structure makes it a candidate for drug development:

  • Anticancer Activity : Research is ongoing to evaluate its efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : Studies are exploring its potential to modulate inflammatory pathways.

Material Science

The compound's properties are also being explored in material science:

  • Organic Semiconductors : Its electronic properties make it suitable for applications in organic electronics.
  • Light-emitting Diodes (LEDs) : The compound is being evaluated for use in the development of advanced materials for LEDs due to its photophysical characteristics.

Case Study 1: Fluorescent Probes

A study investigated the use of this compound as a fluorescent probe in cellular imaging. The results demonstrated effective cellular uptake and fluorescence under specific conditions, indicating its potential utility in biomedical imaging applications.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. Mechanistic studies suggest that it induces apoptosis through the modulation of specific signaling pathways involved in cell death. Further research is needed to elucidate the exact mechanisms and optimize its therapeutic potential.

Mechanism of Action

The mechanism of action of Methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it might bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The compound’s key distinguishing feature is the 4-(diethylamino)phenyl substituent. This electron-donating group contrasts with substituents in analogs:

  • Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (): Methoxy group (-OCH₃) at the para position. Electron-donating but less bulky than diethylamino, leading to differences in π-π stacking and solubility .
  • Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (): Fluorine (-F) at the para position.
  • Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (): Hydroxy (-OH) and methoxy (-OCH₃) groups introduce hydrogen-bonding capabilities, enhancing solubility but reducing lipophilicity .

Conformational and Crystallographic Differences

  • Crystal Packing: The diethylamino group’s bulkiness may hinder close packing compared to methoxy or hydroxy substituents. reports a monoclinic (P21/c) crystal system with N—H···O hydrogen bonds forming infinite chains along the c-axis . Similar hydrogen-bonding patterns are absent in the target compound due to the tertiary amine in the diethylamino group. DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate () adopts a boat conformation in the dihydropyridine ring, stabilized by intramolecular C—H···O interactions .

Data Tables

Table 1: Structural and Electronic Comparison of Key Analogs

Compound Name Substituent (Position 4) Electron Effect Biological Activity Reference
Target Compound Diethylamino-phenyl Strong electron-donor Potential calcium modulation -
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate Methoxy-phenyl Moderate electron-donor Antioxidant, antibacterial
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate Fluoro-phenyl Electron-withdrawing Research applications
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate Hydroxy-methoxy-phenyl H-bond donor/acceptor Enhanced solubility

Table 2: Crystallographic Parameters of Selected Compounds

Compound Name Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding Reference
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate P21/c a=13.628, b=8.630, c=14.577, β=98.39 N—H···O chains along c-axis
DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate P-1 a=9.812, b=10.945, c=11.256 C—H···O intramolecular

Biological Activity

Methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound notable for its diverse biological activities. This compound is part of the hexahydroquinoline family and has garnered interest in medicinal chemistry due to its potential therapeutic properties.

Chemical Structure and Properties

The molecular formula of this compound is C26H30N2O3C_{26}H_{30}N_{2}O_{3}, with a molecular weight of approximately 426.54 g/mol. The structure features a quinoline core with various substituents that contribute to its biological activity.

PropertyValue
Molecular FormulaC26H30N2O3
Molecular Weight426.54 g/mol
CAS Number298706-78-2
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

1. Enzyme Modulation: The diethylamino group enhances binding affinity to enzymes through hydrogen bonding and electrostatic interactions. This can modulate enzyme activity, potentially leading to therapeutic effects.

2. Receptor Interaction: The compound may act as an allosteric modulator for certain receptors, influencing their activity without directly activating them.

3. Antioxidant Activity: Some studies indicate that compounds with similar structures exhibit antioxidant properties, which could contribute to their therapeutic potential in oxidative stress-related diseases.

Biological Activity and Therapeutic Potential

Research has indicated several promising biological activities associated with this compound:

1. Anticancer Activity: Initial studies suggest that derivatives of hexahydroquinoline compounds may inhibit cancer cell proliferation. This is particularly relevant in targeting specific types of cancer such as breast and prostate cancer.

2. Anti-inflammatory Effects: The compound has been explored for its anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases.

3. Neuroprotective Effects: There is emerging evidence that suggests neuroprotective properties, which could be beneficial in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Studies

Several studies have investigated the biological activities of related compounds within the hexahydroquinoline class:

  • Anticancer Studies: A study published in Cancer Letters demonstrated that specific hexahydroquinoline derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and PC-3) through apoptosis induction mechanisms .
  • Anti-inflammatory Activity: Research published in Journal of Medicinal Chemistry reported that certain analogs showed promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro .
  • Neuroprotective Effects: A study in Neuropharmacology highlighted the neuroprotective effects of similar compounds against oxidative stress-induced neuronal death .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how do reaction conditions influence yield?

The synthesis typically employs a modified Hantzsch reaction, involving a multicomponent cyclocondensation of β-ketoesters, aldehydes, and ammonium acetate. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol or acetonitrile) enhance reaction efficiency due to their ability to stabilize intermediates .
  • Catalyst optimization : Lewis acids like BF₃·Et₂O or iodine improve regioselectivity and reduce side products .
  • Temperature control : Reactions conducted at 80–100°C for 6–12 hours yield 60–75% purity, while microwave-assisted synthesis reduces time to 1–2 hours with comparable yields .
  • Post-synthesis purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating the compound in >95% purity .

Basic: How is the structural conformation of this compound confirmed, and what analytical techniques are essential?

Structural elucidation requires a combination of:

  • X-ray crystallography : Determines bond lengths, dihedral angles, and spatial arrangement of substituents (e.g., diethylamino and phenyl groups). Data collection at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) resolves conformational flexibility in the hexahydroquinoline core .
  • NMR spectroscopy : ¹H and ¹³C NMR (400–600 MHz, CDCl₃ or DMSO-d₆) confirm proton environments and substituent integration. Key signals include the carbonyl (δ 165–170 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS (m/z 450–460 [M+H]⁺) validates molecular weight and fragmentation patterns .

Basic: What initial biological screening assays are appropriate for this compound?

Prioritize assays aligned with known activities of hexahydroquinoline derivatives:

  • Calcium channel modulation : Use voltage-clamp electrophysiology on HEK293 cells expressing L-type Ca²⁺ channels to measure IC₅₀ values .
  • Antimicrobial testing : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains. Include positive controls like ampicillin and fluconazole .
  • Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293 or HeLa) assess selectivity indices (IC₅₀ > 100 µM desirable) .

Advanced: How can X-ray crystallography data resolve conformational ambiguities in the hexahydroquinoline core?

Advanced crystallographic analysis involves:

  • Torsion angle validation : Compare experimental dihedral angles (e.g., C4-C5-C6-C7 = 176.7°) with DFT-optimized geometries to identify steric strain or non-covalent interactions (e.g., intramolecular H-bonding) .
  • Electron density maps : Residual density peaks (>0.3 eÅ⁻³) may indicate disordered solvent or dynamic motion in the cyclohexenone ring. Refinement with SHELXL or Olex2 improves model accuracy .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O contacts) influencing crystal packing and stability .

Advanced: How should researchers address discrepancies in biological activity data across different studies?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., fixed incubation times, cell passage numbers) and validate with reference compounds (e.g., nifedipine for calcium modulation) .
  • Structural impurities : Use HPLC-MS to detect byproducts (e.g., ester hydrolysis derivatives) that may confound activity .
  • Solubility differences : Pre-solubilize the compound in DMSO (<0.1% final concentration) and confirm stability via UV-Vis spectroscopy (λ = 250–300 nm) .

Advanced: What computational methods predict the interaction between this compound and calcium channels?

Mechanistic insights require:

  • Molecular docking (AutoDock Vina) : Dock the compound into L-type Ca²⁺ channel homology models (PDB: 6JPA) to identify binding poses. Focus on dihydropyridine-binding domains (e.g., III S6 helix) .
  • MD simulations (GROMACS) : Simulate ligand-channel interactions over 100 ns to assess stability (RMSD < 2 Å) and key residues (e.g., Tyr1454, Phe1463) involved in binding .
  • QSAR modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with IC₅₀ values .

Notes

  • References : Avoid non-peer-reviewed sources (e.g., BenchChem). Prioritize data from crystallography reports , pharmacological studies , and synthetic methodologies .
  • Methodological rigor : Replicate findings across ≥3 independent experiments and report mean ± SEM.
  • Data sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) or Protein Data Bank (PDB) for community validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.